molecular formula C4H6N2 B1266607 1-Aminopyrrole CAS No. 765-39-9

1-Aminopyrrole

Cat. No. B1266607
CAS RN: 765-39-9
M. Wt: 82.1 g/mol
InChI Key: YNZAFFFENDLJQG-UHFFFAOYSA-N
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Description

1-Aminopyrrole, also known as 1H-Pyrrol-1-amine or N-aminopyrrole, is a chemical compound with the molecular formula C4H6N2 . It has a molecular weight of 82.10 g/mol . The compound is colorless to yellow in appearance .


Synthesis Analysis

The synthesis of pyrroles, including 1-Aminopyrrole, has been a subject of numerous studies. One of the most well-known approaches is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . This method allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The 1-Aminopyrrole molecule contains a total of 12 bonds. There are 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrrole .


Chemical Reactions Analysis

Pyrrole synthesis involves various chemical reactions. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of primary amines with 1,4-dicarbonyl compounds . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles in excellent yields .


Physical And Chemical Properties Analysis

1-Aminopyrrole is a colorless to yellow compound . It has a molecular weight of 82.10 g/mol . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Pharmaceuticals: Anticancer Agents

1-Aminopyrrole serves as a core structure in the synthesis of various anticancer agents. The pyrrole ring is a common motif in many pharmaceutical compounds due to its ability to interact with biological targets . Researchers have developed pyrrole-containing analogs that exhibit significant activity against cancers such as leukemia, lymphoma, and myelofibrosis .

Drug Design: β-Adrenergic Antagonists

The pyrrole moiety is integral in the design of β-adrenergic antagonists. These compounds are essential for treating cardiovascular diseases by blocking β-adrenergic receptors and reducing heart rate and blood pressure .

Antimicrobial Agents: Antibacterial and Antifungal

Compounds derived from 1-Aminopyrrole have been found to possess antibacterial and antifungal properties. This is particularly valuable in the development of new treatments for infections where resistance to current drugs is a growing concern .

Neuropharmacology: Anxiolytic Drugs

The anxiolytic properties of certain pyrrole derivatives make them candidates for treating anxiety disorders. These compounds can modulate neurotransmitter systems in the brain, providing a calming effect .

Antiprotozoal and Antimalarial Research

1-Aminopyrrole-based compounds are being explored for their potential in treating protozoal infections, including malaria. Their ability to interfere with the life cycle of parasites offers a promising avenue for new therapeutic agents .

Agriculture: Plant Growth Regulators

In agriculture, 1-Aminopyrrole derivatives are researched for their use as plant growth regulators. They can influence plant hormone activity, leading to enhanced growth and yield .

Material Science: Conductive Polymers

The conductive properties of polymers containing the pyrrole ring are of interest in material science. These polymers can be used in electronic devices, sensors, and other applications where electrical conductivity is required .

Chemical Synthesis: Organic Intermediates

1-Aminopyrrole is a valuable intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds, serving as a building block for more complex molecules .

Safety and Hazards

1-Aminopyrrole is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyrrol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZAFFFENDLJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227304
Record name 1-Aminopyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminopyrrole

CAS RN

765-39-9
Record name 1H-Pyrrol-1-amine
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Record name 1-Aminopyrrole
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Record name 1-Aminopyrrole
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Record name 1-Aminopyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some common synthetic approaches to 1-aminopyrroles?

A1: Several routes exist for synthesizing 1-aminopyrroles. One method involves reacting Danishefsky's dienes with 1,2-diaza-1,3-butadienes, allowing for the preparation of both 4H-1-aminopyrroles and 4,5H-pyrazoles. [] Another approach utilizes a zinc chloride-catalyzed domino reaction between 1,2-diaza-1,3-butadienes and 1,3-bis(silyl enol ethers), generating functionalized 1-aminopyrroles and 1-amino-4,5,6,7-tetrahydroindoles. [, ] Additionally, a phosphine-mediated three-component reaction involving dialkyl acetylenedicarboxylates, phenylhydrazine, and arylglyoxals provides access to 1-aminopyrrole derivatives. []

Q2: How does the choice of reagents and reaction conditions influence the selectivity of 1-aminopyrrole synthesis?

A2: The choice of reagents and reaction conditions significantly impacts the selectivity of 1-aminopyrrole formation. For example, employing Danishefsky's dienes with electron-withdrawing groups (R1 = COOR or CONR2) influences the acidity of adjacent protons, leading to the selective formation of either 4H-1-aminopyrroles or 4,5H-pyrazoles. [] Similarly, the reaction of 1,2-diaza-1,3-butadienes with 3-dimethylaminopropenoates can produce 1-aminopyrrolines, oxazoline-fused 1-aminopyrrolines, or 5-unsubstituted 1-aminopyrrole derivatives by carefully choosing the solvent and reaction temperature. []

Q3: Can you describe an instance where a tungsten complex played a role in the formation of 1-aminopyrrole?

A3: Researchers observed the formation of 1-aminopyrrole during the reduction of tungsten pyrrolylimido complexes. Treatment of cis,trans-[WBr2(NNCH=CHCH=CH)(CNBut)(PMe2Ph)2] with LiAlH4, followed by methanolysis, yielded pyrrole and ammonia almost quantitatively. Conversely, reacting the complex with KOH in alcohol under a CO atmosphere resulted in the high-yield production of 1-aminopyrrole. []

Q4: How does the presence of a trifluoromethyl group affect the reactivity of dihydro-1H-pyrrol-2-ol derivatives in 1-aminopyrrole synthesis?

A4: The presence of a trifluoromethyl group at the 2-position of 2,3-dihydro-1H-pyrrol-2-ol derivatives significantly influences their reactivity. These compounds, accessible through the reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds, can be converted into fluorinated 1-aminopyrrole derivatives upon treatment with trifluoromethanesulfonic anhydride or heterogeneous catalysts. []

Q5: What is the molecular formula and molecular weight of 1-aminopyrrole?

A5: The molecular formula of 1-aminopyrrole is C4H6N2, and its molecular weight is 82.10 g/mol.

Q6: How can NMR spectroscopy be used to characterize 1-aminopyrrole derivatives?

A6: 13C NMR spectroscopy is a valuable tool for characterizing 1-aminopyrrole derivatives. The chemical shifts observed in the 13C NMR spectrum provide information about the electronic environment of each carbon atom in the molecule, which can be used to confirm the structure of the compound and to distinguish between different isomers. []

Q7: What potential applications do 1-aminopyrroles hold in materials science?

A7: 1-aminopyrroles are attractive building blocks for synthesizing polymers with interesting electronic properties. For instance, researchers have explored incorporating 1-aminopyrrole units into conjugated polymers, potentially leading to materials with applications in organic electronics. []

Q8: Are there any known applications of 1-aminopyrroles in medicinal chemistry?

A8: 1-Aminopyrroles serve as valuable intermediates in synthesizing biologically relevant molecules. For example, they have been utilized in preparing biphenylyltetrazole derivatives, which exhibit potential as angiotensin II antagonists, a class of drugs used to treat hypertension. []

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